molecular formula C14H14N2O3S B8043798 5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid

5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid

Cat. No.: B8043798
M. Wt: 290.34 g/mol
InChI Key: SZLHQHZVDSXZDG-DAFODLJHSA-N
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Description

5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid is an organic compound with the molecular formula C12H13N3O3S. It is known for its applications in the synthesis of dyes and pigments due to its structural properties, which allow it to form stable, vibrant colors. This compound is also used in various scientific research fields, including chemistry, biology, and materials science.

Properties

IUPAC Name

5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c15-12-6-2-10(3-7-12)1-4-11-5-8-13(16)9-14(11)20(17,18)19/h1-9H,15-16H2,(H,17,18,19)/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLHQHZVDSXZDG-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)N)S(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid typically involves the reaction of 4-nitrobenzenesulfonic acid with aniline under acidic conditions to form the intermediate 4-aminobenzenesulfonic acid. This intermediate is then subjected to a coupling reaction with 4-nitroaniline in the presence of a reducing agent such as sodium dithionite to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of pigments, dyes, and other colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of 5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and function. The compound’s sulfonic acid group allows it to form strong ionic interactions with positively charged sites on proteins, while the aromatic rings facilitate hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid
  • 3-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid
  • 2-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid

Uniqueness

5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s ability to form stable, vibrant dyes makes it particularly valuable in the textile and pigment industries. Additionally, its structural features allow for diverse chemical modifications, enhancing its utility in various research applications.

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